16(S)-Iloprost

Description

Structure

3D Structure

Propriétés

IUPAC Name |

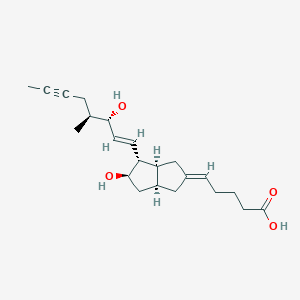

(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,4S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15-,17-,18+,19-,20+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-ITQKTNNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC[C@H](C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20225814 |

Source

|

| Record name | Iloprost S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74843-14-4 |

Source

|

| Record name | Iloprost S-isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074843144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iloprost S-isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20225814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILOPROST S-ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45U5P0UB24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis and Synthesis of a Potent Prostacyclin Analog: A Technical Guide to 16(S)-Iloprost

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and chemical synthesis of 16(S)-Iloprost, a stable and potent synthetic analog of prostacyclin. Iloprost (B1671730), developed by Schering AG, has become a critical therapeutic agent for conditions such as pulmonary arterial hypertension and peripheral vascular disease. This document details the historical context of its discovery, its mechanism of action through the prostacyclin (IP) receptor and subsequent cAMP-mediated signaling, and a thorough examination of its stereocontrolled chemical synthesis. Quantitative data on receptor binding affinities, biological potencies, and synthetic yields are summarized for clarity. Detailed experimental protocols for key synthetic steps are provided, and signaling pathways and synthetic workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Discovery and Development

The discovery of prostacyclin (PGI₂) in 1976 by Vane and his colleagues was a landmark in cardiovascular research. PGI₂ is a potent endogenous vasodilator and inhibitor of platelet aggregation, but its clinical utility is severely limited by its chemical instability and short biological half-life.[1] This prompted a search for chemically stable and biologically active analogs.

Researchers at the German pharmaceutical company Schering AG embarked on a program to develop stable prostacyclin mimetics.[2] This effort led to the synthesis of Iloprost, a carbacyclin (B161070) analog where the oxygen atom in the five-membered ring of prostacyclin is replaced by a methylene (B1212753) group, significantly enhancing its chemical stability.[3] Iloprost was identified as a potent and stable analog that mimics the biological actions of prostacyclin.[1][3] The commercially available form of Iloprost is a mixture of two diastereomers, 16(R) and 16(S), with the 16(S)-isomer being the more pharmacologically active component.

Mechanism of Action: A Cascade of Cellular Signaling

Iloprost exerts its pharmacological effects by acting as a potent agonist at the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[4] The binding of Iloprost to the IP receptor initiates a signaling cascade that is central to its therapeutic effects.

The IP Receptor-cAMP Signaling Pathway

Upon agonist binding, the IP receptor couples to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4]

Activated PKA then phosphorylates various downstream targets, leading to a range of physiological responses:

-

Vasodilation: In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin light chains, a critical step for muscle contraction, resulting in smooth muscle relaxation and vasodilation.[4]

-

Inhibition of Platelet Aggregation: In platelets, PKA phosphorylates several proteins that inhibit platelet activation and aggregation. One key target is vasodilator-stimulated phosphoprotein (VASP), which, when phosphorylated, suppresses the activation of glycoprotein (B1211001) IIb/IIIa receptors, thereby preventing platelet aggregation.[4]

The following diagram illustrates the signaling pathway of Iloprost:

Quantitative Pharmacological Data

The following tables summarize the binding affinities and functional potencies of Iloprost at various prostanoid receptors.

Table 1: Receptor Binding Affinity of Iloprost

| Receptor | Iloprost Kᵢ (nM) |

| IP | 3.9 |

| EP₁ | 1.1 |

| EP₂ | >1000 |

| EP₃ | >1000 |

| EP₄ | >1000 |

| DP₁ | >1000 |

| FP | >1000 |

| TP | >1000 |

Data from radioligand binding assays with human recombinant prostanoid receptors.

Table 2: Functional Activity of Iloprost

| Assay | Cell Type | Parameter | Iloprost EC₅₀ (nM) |

| cAMP Elevation | Cells expressing human IP receptor | cAMP accumulation | 0.37 |

| Calcium Influx | Cells expressing human EP₁ receptor | Calcium mobilization | 0.3 |

| Vasodilation | Pressurized rat tail small arteries | Dilation | 50 |

| Platelet Aggregation Inhibition | Human platelets (collagen-induced) | Inhibition of aggregation | - |

Chemical Synthesis of this compound

The chemical synthesis of this compound is a complex undertaking that requires precise stereochemical control at multiple chiral centers. Several total syntheses have been reported, with a key challenge being the stereoselective construction of the bicyclic core and the two side chains.

A convergent and highly stereocontrolled total synthesis was reported by Gais and coworkers (2005), which serves as a foundation for this guide. The key steps in this synthesis involve:

-

Stereoselective Conjugate Addition: Establishment of the ω-side chain.

-

Diastereoselective Olefination: Introduction of the α-side chain.

-

Regio- and Stereoselective Alkylation: Final construction of the carbon skeleton.

The following diagram provides a high-level overview of a synthetic workflow for this compound.

Detailed Experimental Protocols

The following are representative, detailed experimental protocols for key steps in the synthesis of this compound, adapted from the literature.

Protocol 1: Synthesis of the Bicyclic Ketone Intermediate

The synthesis of the enantiopure bicyclic ketone often starts from commercially available materials and involves several steps to construct the fused ring system with the correct stereochemistry. One common approach involves an intramolecular double Michael reaction.

-

Reaction: Intramolecular double Michael reaction of a diketo-ester.

-

Reagents:

-

Diketone precursor

-

Base (e.g., potassium tert-butoxide)

-

Solvent (e.g., tetrahydrofuran)

-

-

Procedure:

-

Dissolve the diketone precursor in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C.

-

Add a solution of potassium tert-butoxide in THF dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the bicyclic ketone.

-

Protocol 2: Stereoselective Conjugate Addition for ω-Side Chain Installation

This step establishes the complete C13-C20 ω-side chain with the correct stereochemistry at C15 and C16.

-

Reaction: 1,4-conjugate addition of an organocuprate to an α,β-unsaturated ketone.

-

Reagents:

-

Enantiopure bicyclic enone

-

Organocuprate derived from the ω-side chain vinyl iodide

-

Solvent (e.g., diethyl ether)

-

-

Procedure:

-

Prepare the organocuprate reagent in situ by reacting the ω-side chain vinyl iodide with tert-butyllithium (B1211817) followed by the addition of copper(I) cyanide.

-

In a separate flask, dissolve the bicyclic enone in anhydrous diethyl ether and cool to -78 °C.

-

Add the freshly prepared organocuprate solution to the enone solution via cannula.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction with a mixture of saturated aqueous ammonium chloride and aqueous ammonia.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the desired adduct.

-

Protocol 3: Diastereoselective Olefination for α-Side Chain Introduction

The α-side chain is typically introduced via a Horner-Wadsworth-Emmons reaction to establish the E-double bond with high stereoselectivity.

-

Reaction: Horner-Wadsworth-Emmons olefination.

-

Reagents:

-

Ketone intermediate from the previous step

-

Phosphonate (B1237965) reagent for the α-side chain

-

Base (e.g., sodium bis(trimethylsilyl)amide)

-

Solvent (e.g., tetrahydrofuran)

-

-

Procedure:

-

Dissolve the phosphonate reagent in anhydrous THF and cool to -78 °C.

-

Add a solution of sodium bis(trimethylsilyl)amide in THF dropwise.

-

Stir the resulting ylide solution at -78 °C for 30 minutes.

-

Add a solution of the ketone intermediate in THF to the ylide solution.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to give the protected Iloprost skeleton.

-

Protocol 4: Deprotection and Purification

The final step involves the removal of protecting groups and purification of the final product.

-

Reaction: Silyl ether deprotection.

-

Reagents:

-

Protected Iloprost

-

Deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride)

-

Solvent (e.g., tetrahydrofuran)

-

-

Procedure:

-

Dissolve the protected Iloprost in THF.

-

Add a solution of tetrabutylammonium fluoride (B91410) in THF.

-

Stir the mixture at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Conclusion

This compound stands as a testament to the power of medicinal chemistry in overcoming the limitations of natural signaling molecules. Its development from the unstable parent compound, prostacyclin, into a stable and potent therapeutic agent has had a significant impact on the management of severe cardiovascular and pulmonary diseases. The intricate stereocontrolled synthesis of this compound showcases the elegance and precision of modern organic chemistry. A thorough understanding of its discovery, mechanism of action, and synthesis is invaluable for researchers and scientists working on the development of new and improved therapeutic agents targeting the prostacyclin pathway. This guide provides a foundational resource to aid in these ongoing research and development endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

- 4. Fully stereocontrolled total syntheses of the prostacyclin analogues 16S-iloprost and 16S-3-oxa-iloprost by a common route, using alkenylcopper-azoalkene conjugate addition, asymmetric olefination, and allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 16(S)-Iloprost Signaling Pathway via the Prostacyclin IP Receptor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iloprost, a stable synthetic analog of prostacyclin (PGI2), is a potent therapeutic agent primarily used in the treatment of pulmonary arterial hypertension and other vasospastic disorders.[1][2] Its clinical efficacy is largely attributed to its active stereoisomer, 16(S)-Iloprost, which exerts its effects through the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[3][4] This technical guide provides a comprehensive overview of the this compound signaling pathway, detailing its interaction with the IP receptor, downstream signal transduction cascades, and methodologies for its characterization.

This compound and Prostacyclin IP Receptor Interaction

The primary mechanism of action for this compound involves its binding to and activation of the IP receptor.[1] This interaction initiates a cascade of intracellular events that mediate the pharmacological effects of the drug.

Binding Affinity

This compound exhibits high affinity for the human IP receptor. It is important to note that Iloprost is not entirely selective for the IP receptor and can also bind to other prostanoid receptors, most notably the EP1 receptor, with similar affinity.[3][5] This cross-reactivity can contribute to its overall pharmacological profile.

Table 1: Binding Affinity (Ki) of this compound for Prostanoid Receptors

| Receptor | Ligand | Ki (nM) | Cell Line/System | Reference |

| Human IP Receptor | This compound | 11 | Recombinant | [3] |

| Human EP1 Receptor | This compound | 11 | Recombinant | [3] |

Functional Potency

The functional potency of this compound is typically assessed by its ability to elicit a biological response, such as the inhibition of platelet aggregation or the accumulation of intracellular second messengers. The half-maximal inhibitory concentration (IC50) for platelet aggregation and the half-maximal effective concentration (EC50) for downstream signaling events are key quantitative measures.

Table 2: Functional Potency (IC50/EC50) of this compound

| Assay | Ligand | IC50/EC50 (nM) | Cell Line/System | Reference |

| Platelet Aggregation Inhibition | This compound | 3.5 | Human Platelets | [3] |

| Platelet Aggregation Inhibition | 16(R)-Iloprost | 65 | Human Platelets | [6] |

Signaling Pathways

Upon binding of this compound, the IP receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. While the canonical pathway involves the Gs protein, evidence suggests coupling to other G protein subtypes, leading to a more complex signaling network.

Canonical Gs-cAMP-PKA Pathway

The predominant signaling pathway activated by the IP receptor is through the stimulatory G protein, Gs.[7][8] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[1] PKA, in turn, phosphorylates various downstream targets, resulting in physiological responses such as vasodilation and inhibition of platelet aggregation.[1][2]

Figure 1: Canonical Gs-cAMP-PKA signaling pathway of this compound.

Alternative Signaling Pathways

Iloprost's binding to the EP1 receptor can activate the Gq protein pathway.[5] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[5] This pathway can lead to effects such as smooth muscle contraction, which may counteract the vasodilatory effects of the Gs pathway.[9]

Figure 2: Gq-PLC-Ca2+ signaling pathway via the EP1 receptor.

Activation of the IP receptor can also stimulate G12/13 proteins, which in turn activate the Rho family of GTPases.[10][11] This pathway is primarily involved in the regulation of the actin cytoskeleton and can influence processes such as cell adhesion, migration, and smooth muscle contraction.[12][13]

Studies have shown that IP receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK) 1/2.[7][14] This activation appears to be dependent on the Epidermal Growth Factor Receptor (EGFR) and contributes to the pro-angiogenic effects of iloprost.[14]

Experimental Protocols

Characterizing the interaction of this compound with the IP receptor and its downstream signaling requires specific in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the IP receptor.

Materials:

-

Cell membranes expressing the human IP receptor

-

Radiolabeled ligand (e.g., [3H]-Iloprost)

-

Unlabeled this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well plates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Cell harvester

Methodology:

-

Membrane Preparation: Homogenize cells expressing the IP receptor in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add cell membranes, radiolabeled ligand, and assay buffer.

-

Non-specific Binding: Add cell membranes, radiolabeled ligand, and a high concentration of unlabeled iloprost.

-

Competition Binding: Add cell membranes, radiolabeled ligand, and varying concentrations of unlabeled this compound.

-

-

Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Figure 3: Experimental workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Materials:

-

Cells expressing the human IP receptor

-

This compound

-

Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

Lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF)

-

96-well cell culture plates

-

Plate reader

Methodology:

-

Cell Culture: Seed cells expressing the IP receptor in a 96-well plate and grow to confluency.

-

Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer containing a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C. Include a positive control (e.g., forskolin) to directly activate adenylyl cyclase.

-

Cell Lysis: Aspirate the stimulation buffer and lyse the cells with lysis buffer.

-

cAMP Measurement: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Figure 4: Experimental workflow for a cAMP accumulation assay.

Conclusion

The signaling pathway of this compound via the prostacyclin IP receptor is a complex network involving multiple G protein subtypes and downstream effectors. While the canonical Gs-cAMP-PKA pathway is the primary mediator of its therapeutic effects, understanding the contributions of alternative pathways, such as Gq and G12/13, is crucial for a comprehensive pharmacological characterization. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of this compound's interaction with the IP receptor and its functional consequences, which is essential for the development of novel therapeutics targeting this pathway.

References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 2. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 3. caymanchem.com [caymanchem.com]

- 4. targetmol.cn [targetmol.cn]

- 5. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 11. The role of Rho in G protein-coupled receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]

- 13. The G-protein G13 but not G12 mediates signaling from lysophosphatidic acid receptor via epidermal growth factor receptor to Rho - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

The Receptor Binding Profile of 16(S)-Iloprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Iloprost (B1671730), a stable synthetic analog of prostacyclin (PGI2), is a crucial therapeutic agent, particularly in the management of pulmonary arterial hypertension and other vascular disorders.[1] Its biological activity is largely attributed to the 16(S) stereoisomer, which exhibits a distinct receptor binding affinity and selectivity profile. This technical guide provides an in-depth analysis of the interaction of 16(S)-Iloprost with prostanoid receptors, detailing its binding characteristics, the experimental protocols used for their determination, and the subsequent signaling cascades.

Quantitative Receptor Binding Affinity and Selectivity

The therapeutic efficacy and potential side effects of this compound are intrinsically linked to its binding affinity for the various prostanoid receptors. The following table summarizes the quantitative data from radioligand binding assays, offering a clear comparison of its potency and selectivity.

| Receptor | Ligand | Parameter | Value (nM) | Cell Line | Reference |

| IP (Prostacyclin) | This compound | Kd | 13.4 | Platelet Membranes | [2] |

| IP (Prostacyclin) | Iloprost (isomer mix) | Ki | 3.9 | HEK-293 | [3] |

| EP1 | Iloprost (isomer mix) | Ki | 1.1 | HEK-293 | [3] |

| EP1 | This compound | Ki | 11 | Recombinant Human | [4] |

| EP2 | Iloprost (isomer mix) | Ki | >1000 | HEK-293 | [3] |

| EP3 | Iloprost (isomer mix) | Ki | 140 | HEK-293 | [5] |

| EP4 | Iloprost (isomer mix) | Ki | 160 | CHO | [5] |

| DP1 | Iloprost (isomer mix) | Ki | >1000 | 1321N1 | [3] |

| FP | Iloprost (isomer mix) | Ki | 110 | HEK-293 | [5] |

| TP | Iloprost (isomer mix) | Ki | >1000 | HEK-293 | [3] |

Note: Data for "Iloprost" represents a mixture of 16(S) and 16(R) isomers. The 16(S) isomer is noted to be significantly more potent.[2]

Experimental Protocols

The determination of receptor binding affinities for this compound relies on established in vitro methodologies. Below are detailed protocols for the key experiments cited.

Radioligand Competition Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a ligand for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a specific prostanoid receptor.

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing the recombinant human prostanoid receptor of interest (e.g., HEK-293, CHO).[6]

-

Radioligand: A tritiated ([³H]) prostanoid receptor agonist or antagonist with high affinity and specificity for the target receptor.

-

Test Compound: this compound.

-

Assay Buffer: Appropriate buffer solution for maintaining pH and ionic strength.

-

Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.

-

Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP).

Objective: To determine the EC50 value of this compound for stimulating cAMP production via a Gs-coupled prostanoid receptor.

Materials:

-

Whole Cells: Intact cells expressing the prostanoid receptor of interest.

-

Test Compound: this compound.

-

Phosphodiesterase (PDE) Inhibitor: To prevent the degradation of cAMP (e.g., IBMX).

-

Lysis Buffer: To lyse the cells and release intracellular cAMP.

-

cAMP Assay Kit: A commercially available kit for the quantification of cAMP (e.g., ELISA-based).

Procedure:

-

Cell Seeding: Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Incubate the cells with a PDE inhibitor to prevent cAMP breakdown.

-

Stimulation: Add varying concentrations of this compound to the cells and incubate for a specific time to stimulate cAMP production.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive immunoassay or other detection method as per the kit instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound. The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined from this dose-response curve.

Signaling Pathways

Upon binding to its primary target, the prostacyclin (IP) receptor, this compound initiates a well-defined signaling cascade. The IP receptor is a G-protein coupled receptor (GPCR) that predominantly couples to the Gs alpha subunit.[7][8]

The IP Receptor Signaling Pathway:

-

Ligand Binding: this compound binds to the extracellular domain of the IP receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated Gs protein. The Gsα subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[7]

-

Adenylyl Cyclase Activation: The activated Gsα subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.[8]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8]

-

Downstream Effects: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological responses, such as smooth muscle relaxation and inhibition of platelet aggregation.[8]

Iloprost has also been shown to interact with the EP1 receptor, which is coupled to Gq and signals via an increase in intracellular calcium.[9] Furthermore, under conditions of low IP receptor expression, iloprost may mediate its effects through the EP4 receptor, which, like the IP receptor, is coupled to Gs and stimulates cAMP production.[10]

References

- 1. Structural Basis for Iloprost as a Dual Peroxisome Proliferator-activated Receptor α/δ Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 9. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

16(S)-Iloprost: A Second-Generation Prostacyclin (PGI2) Analog - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost (B1671730) is a synthetic, chemically stable analog of prostacyclin (PGI2) utilized in the treatment of pulmonary arterial hypertension (PAH), severe frostbite, and other conditions involving vasoconstriction.[1] As a second-generation prostacyclin analog, it offers improved stability over the endogenous PGI2.[2] Iloprost is a potent vasodilator and inhibitor of platelet aggregation, primarily exerting its effects through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[3][4] This document provides an in-depth technical overview of 16(S)-Iloprost, focusing on its mechanism of action, receptor binding profile, pharmacokinetics, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Iloprost is a carbobicyclic compound and a structural analog of prostaglandin (B15479496) I2.[4] It is a mixture of two diastereoisomers, this compound and 16(R)-Iloprost, with the 16(S) isomer being significantly more potent in its vasodilatory effects.[4][5]

-

IUPAC Name: (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid[4]

-

Molecular Formula: C₂₂H₃₂O₄[4]

-

Molecular Weight: 360.49 g/mol

Mechanism of Action

Iloprost mimics the biological actions of prostacyclin by binding to and activating the IP receptor.[4] The activation of this Gs-coupled receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.

Signaling Pathway in Vascular Smooth Muscle Cells

In vascular smooth muscle cells, the binding of Iloprost to the IP receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates and inactivates myosin light chain kinase (MLCK), preventing the phosphorylation of myosin light chains. This results in the relaxation of vascular smooth muscle, leading to vasodilation.[4]

Signaling Pathway in Platelets

Similarly, in platelets, Iloprost-mediated activation of the IP receptor and subsequent increase in cAMP levels activate PKA.[4] PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP), which inhibits the activation of glycoprotein (B1211001) IIb/IIIa receptors on the platelet surface. This prevents platelets from binding to fibrinogen and forming aggregates, thus inhibiting thrombosis.[4]

Caption: Iloprost signaling in vascular smooth muscle and platelets.

Quantitative Data

Receptor Binding Affinity and Selectivity

Iloprost exhibits a distinct binding profile across the family of human prostanoid receptors. Its highest affinity is for the prostacyclin (IP) and prostaglandin E1 (EP1) receptors.[6][7]

| Receptor | Ligand | Ki (nM) | Cell Line | Reference |

| IP | Iloprost | 3.9 | HEK-293 | [6] |

| EP1 | Iloprost | 1.1 | HEK-293 | [6] |

| EP2 | Iloprost | >1000 | HEK-293 | [6][7] |

| EP3 | Iloprost | 130 | HEK-293 | [7] |

| EP4 | Iloprost | 160 | CHO | [7] |

| DP1 | Iloprost | 900 | 1321N1 | [7] |

| FP | Iloprost | 100 | HEK-293 | [7] |

| TP | Iloprost | >10000 | HEK-293 | [7] |

Pharmacokinetic Parameters

The pharmacokinetic properties of Iloprost vary depending on the route of administration.

| Parameter | Inhalation (5 µg) | Intravenous Infusion (1-3 ng/kg/min) | Reference |

| Cmax | ~150 pg/mL | 85 ng/L (at 2 ng/kg/min) | [5][8] |

| Tmax | Within 2-4 min post-inhalation | - | [3] |

| Half-life (t½) | 20-30 minutes | 20-30 minutes | [8][9] |

| Volume of Distribution (Vd) | Not Determined | 0.7-0.8 L/kg | [8][10] |

| Clearance | Not Determined | ~20 mL/min/kg | [8] |

| Protein Binding | ~60% (mainly albumin) | ~60% (mainly albumin) | [8][10] |

| Metabolism | Principally via β-oxidation of the carboxyl side chain | Principally via β-oxidation of the carboxyl side chain | [8] |

| Excretion | 68% in urine, 12% in feces (for total radioactivity) | 68% in urine, 12% in feces (for total radioactivity) | [8] |

Pharmacodynamic Effects

Intravenous infusion of Iloprost demonstrates a dose-dependent effect on hemodynamic parameters.

| Dose | Effect | Observation | Reference |

| 0.5 - 2.0 ng/kg/min | Vasodilation | Titrated to achieve therapeutic effect while minimizing side effects like headache and flushing. | [11] |

| 20 µg/kg (in rats) | Increased RV contractility | Demonstrated a positive inotropic effect on the right ventricle in a model of pulmonary hypertension. | [12] |

Experimental Protocols

Radioligand Binding Assay for IP Receptor Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of this compound for the human IP receptor.

Caption: Workflow for a radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Culture HEK-293 cells stably expressing the human IP receptor.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [³H]-Iloprost) to each well.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

To determine non-specific binding, add a high concentration of a non-radiolabeled, high-affinity IP receptor agonist to a set of wells.

-

Add the prepared cell membranes to each well to initiate the binding reaction.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding at each concentration of the unlabeled ligand.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the functional potency of this compound by quantifying its ability to stimulate cAMP production.

Caption: Workflow for an adenylyl cyclase activation assay.

Methodology:

-

Cell Preparation:

-

Culture cells expressing the IP receptor (e.g., HEK-293 or CHO cells) in appropriate media.

-

Plate the cells in a multi-well plate (e.g., 96-well) and grow to a suitable confluency.

-

-

Cell Stimulation:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the wells. Include a control with vehicle only.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the stimulation by removing the medium and lysing the cells with a lysis buffer provided in a commercial cAMP assay kit.

-

Quantify the intracellular cAMP concentration using a competitive immunoassay format, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration for each Iloprost concentration.

-

Plot the cAMP concentration against the logarithm of the Iloprost concentration to create a dose-response curve.

-

Determine the EC50 value (the concentration of Iloprost that produces 50% of the maximal response) from the curve using non-linear regression.

-

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol details the use of Light Transmission Aggregometry (LTA) to assess the inhibitory effect of this compound on platelet aggregation.

Caption: Workflow for a platelet aggregation assay using LTA.

Methodology:

-

Blood Collection and PRP Preparation:

-

Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.

-

Carefully collect the upper PRP layer.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. PPP will be used to set the 100% aggregation baseline.

-

-

Assay Procedure:

-

Adjust the platelet count in the PRP if necessary, using PPP.

-

Pre-warm the PRP aliquots to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

In the aggregometer cuvettes, add PRP and a stir bar.

-

Add varying concentrations of this compound or vehicle control and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a platelet agonist such as adenosine diphosphate (B83284) (ADP) or collagen.

-

Record the change in light transmission over time as the platelets aggregate.

-

-

Data Analysis:

-

Determine the maximal percentage of aggregation for each concentration of Iloprost.

-

Plot the percentage of inhibition of aggregation against the logarithm of the Iloprost concentration.

-

Calculate the IC50 value, which is the concentration of Iloprost required to inhibit 50% of the agonist-induced platelet aggregation.

-

Conclusion

This compound is a well-characterized second-generation prostacyclin analog with potent vasodilatory and anti-platelet aggregation properties. Its mechanism of action is primarily mediated through the IP receptor, leading to an increase in intracellular cAMP and subsequent activation of PKA-dependent signaling pathways. The quantitative data on its receptor binding profile and pharmacokinetics provide a solid basis for its therapeutic applications. The detailed experimental protocols presented herein offer a guide for the further investigation and characterization of Iloprost and other prostacyclin analogs in a research and drug development setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 5. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. youtube.com [youtube.com]

- 10. Ventavis (iloprost inhaled) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. Low-dose iloprost infusions compared to the standard dose in patients with peripheral arterial occlusive disease Fontaine stage IV. DAWID Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of the prostanoid EP4 receptor in iloprost-mediated vasodilatation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prostacyclin Analog 16(S)-Iloprost: A Deep Dive into its Downstream Effects on cAMP Levels in Endothelial Cells

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms and downstream consequences of 16(S)-Iloprost, a stable prostacyclin (PGI₂) analog, on cyclic adenosine (B11128) monophosphate (cAMP) signaling in endothelial cells. Understanding this pathway is critical for researchers and professionals involved in the development of therapies for vascular diseases, including pulmonary hypertension and peripheral vascular disease, where Iloprost is a key therapeutic agent.

Core Signaling Pathway: From Receptor to Second Messenger

This compound exerts its effects by mimicking the action of endogenous prostacyclin. The primary signaling cascade in endothelial cells is initiated by the binding of Iloprost to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit (Gαs) of the Gs protein then stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into the second messenger, cyclic AMP (cAMP). This elevation in intracellular cAMP is the central event that orchestrates the subsequent downstream effects of Iloprost in endothelial cells.

The culmination of this signaling pathway is the activation of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins, leading to a cascade of cellular responses that include vasodilation, inhibition of platelet aggregation, and enhancement of endothelial barrier function. Additionally, cAMP can act through other effectors, such as the Exchange protein directly activated by cAMP (Epac), which mediates Rap1 signaling, further contributing to the protective effects on the endothelium.

Quantitative Effects of Iloprost on Endothelial Cell Function

While direct quantitative dose-response data for this compound on cAMP levels in endothelial cells is not extensively tabulated in the literature, its functional consequences, which are cAMP-dependent, have been quantified. The following tables summarize key findings on the effects of Iloprost on endothelial cell barrier function and apoptosis.

Table 1: Effect of this compound on Endothelial Permeability

| Cell Type | Iloprost Concentration | Incubation Time | Observed Effect | Reference |

| Human Artery Endothelial Cells | 10 µM | Not Specified | Direct correlation between increased cAMP and decreased peroxidase passage, indicating improved barrier function. | |

| Human Pulmonary Artery Endothelial Cells | 200 ng/mL (~0.5 µM) | 15 min pre-treatment | Attenuated LPS-induced disruption of the endothelial monolayer. |

Table 2: Protective Effect of this compound Against Apoptosis in Endothelial Cells

| Cell Type | Iloprost Concentration | Incubation Time | Observed Effect | Reference |

| Human Pulmonary Microvascular Endothelial Cells | 1 µM and 10 µM | 30 min pre-incubation | Statistically significant reduction in cigarette smoke extract (CSE)-induced apoptosis. |

It is important to note that the magnitude of the cAMP response can be transient. A study on rabbit pulmonary smooth muscle cells demonstrated a time-dependent desensitization of the Iloprost-induced cAMP formation, with levels decreasing significantly over several hours. This highlights the dynamic regulation of this signaling pathway.

Experimental Protocols for cAMP Measurement

The quantification of intracellular cAMP levels in response to this compound is a fundamental aspect of studying its mechanism of action. Below are detailed methodologies for two common experimental approaches.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a standard procedure for measuring intracellular cAMP levels in cultured endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

1. Cell Culture and Treatment:

-

Culture HUVECs to confluence in appropriate growth medium (e.g., EGM-2) in multi-well plates (e.g., 12-well or 24-well).

-

Prior to stimulation, replace the growth medium with a serum-free medium or a buffered salt solution (e.g., Tyrode's buffer) and incubate for 30 minutes.

-

To prevent cAMP degradation, pre-incubate the cells with a broad-spectrum phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), at a final concentration of 100-500 µM for 30 minutes.

-

Add this compound at various concentrations (for a dose-response curve) or at a fixed concentration for different time points (for a time-course study). Include a vehicle control (e.g., DMSO or saline).

2. Cell Lysis:

-

Following the incubation period, aspirate the medium.

-

Lyse the cells by adding 0.1 M HCl to each well and incubate for 10-20 minutes at room temperature with gentle agitation. This step stops enzymatic activity and extracts the cAMP.

3. cAMP Quantification:

-

Collect the cell lysates.

-

Use a commercially available competitive cAMP ELISA kit. Follow the manufacturer's instructions meticulously.

-

In brief, the cell lysates (containing cAMP) are added to microplate wells pre-coated with a cAMP-specific antibody.

-

A known amount of enzyme-labeled cAMP (e.g., acetylcholinesterase-linked or horseradish peroxidase-linked) is then added. This labeled cAMP competes with the unlabeled cAMP from the cell lysate for binding to the antibody.

-

After an incubation period, the wells are washed to remove unbound reagents.

-

A substrate for the enzyme is added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.

-

The intensity of the signal is inversely proportional to the amount of cAMP in the original cell lysate.

-

A standard curve is generated using known concentrations of cAMP to determine the concentration of cAMP in the samples.

Protocol 2: Förster Resonance Energy Transfer (FRET)-Based Live-Cell Imaging

This protocol describes the use of genetically encoded FRET-based biosensors to monitor cAMP dynamics in real-time in living endothelial cells.

1. Biosensor Transfection:

-

Plate endothelial cells (e.g., HUVECs) on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with a plasmid encoding a FRET-based cAMP biosensor (e.g., Epac1-camps). Transfection can be achieved using methods such as lipofection or electroporation. Allow 24-48 hours for biosensor expression.

2. Live-Cell Imaging Setup:

-

Mount the dish on an inverted fluorescence microscope equipped with a heated stage and an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).

-

The microscope should be equipped with appropriate excitation and emission filters for the specific FRET pair of the biosensor (e.g., CFP/YFP).

3. FRET Measurement and Stimulation:

-

Perfuse the cells with a suitable imaging buffer (e.g., HEPES-buffered saline).

-

Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission from both the donor and the acceptor (e.g., YFP). The FRET ratio (acceptor emission / donor emission) is calculated.

-

Stimulate the cells by adding this compound to the perfusion buffer at the desired concentration.

-

Continuously acquire images to monitor the change in the FRET ratio over time. An increase in intracellular cAMP will typically lead to a conformational change in the biosensor, resulting in a decrease in FRET efficiency.

4. Data Analysis:

-

The FRET ratio data is typically normalized to the baseline ratio before stimulation.

-

The change in the FRET ratio provides a real-time, semi-quantitative measure of the change in intracellular cAMP concentration. Calibration curves can be generated to estimate absolute cAMP concentrations.

Concluding Remarks

The activation of the cAMP signaling pathway by this compound in endothelial cells is a well-established mechanism that underpins its therapeutic efficacy. This guide has provided a detailed overview of this pathway, summarized the available quantitative data on its functional outcomes, and presented comprehensive protocols for its investigation. For researchers and drug development professionals, a thorough understanding of these downstream effects and the methodologies to study them is paramount for the continued development of novel and improved therapies for vascular disorders. Future research focusing on detailed dose-response and time-course studies of cAMP levels in various endothelial cell types will further refine our understanding of Iloprost's pharmacology and its clinical applications.

An In-depth Technical Guide to the Structural and Functional Analogues of 16(S)-Iloprost

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional analogues of 16(S)-Iloprost, a stable prostacyclin analogue. The document focuses on key pharmacological data, detailed experimental methodologies, and the underlying signaling pathways, presenting the information in a clear and structured format to facilitate research and development in this area.

Introduction to this compound and its Analogues

Iloprost is a synthetic analogue of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1] Due to the chemical instability of native prostacyclin, more stable analogues have been developed for therapeutic use, primarily in the treatment of pulmonary arterial hypertension (PAH).[2][3] this compound is the more active stereoisomer of Iloprost.[4] This guide will explore the key structural and functional characteristics of this compound and its prominent analogues, including treprostinil, cicaprost, and beraprost (B1666799).

These analogues, while sharing the common mechanism of activating the prostacyclin (IP) receptor, exhibit distinct pharmacological profiles, including varying affinities and potencies at the IP receptor and other prostanoid receptors.[5] Understanding these differences is crucial for the development of more targeted and effective therapies.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its analogues at various human prostanoid receptors. This data allows for a direct comparison of their potency and selectivity.

Table 1: Binding Affinities (Ki, nM) of Iloprost and its Analogues at Human Prostanoid Receptors

| Compound | IP | EP1 | EP2 | EP3 | EP4 | DP1 | FP | TP | Reference |

| Iloprost | 3.9 | 1.1 | >1000 | 295 | 2000 | >1000 | 180 | >1000 | [5] |

| Treprostinil | 32 | 310 | 3.6 | 4600 | 1100 | 4.4 | >10000 | >10000 | [5] |

| Beraprost | 133 (Kd) | - | - | - | - | - | - | - | [6] |

| Cicaprost | 10 (mouse) | - | - | - | - | - | - | - | [6] |

Note: Data for Beraprost is the dissociation constant (Kd) on human platelets. Data for Cicaprost is from mouse receptors and should be interpreted with caution.

Table 2: Functional Potency (EC50/IC50, nM) of Iloprost and its Analogues in Various Assays

| Compound | Assay | Cell/Tissue Type | Potency (EC50/IC50) | Reference |

| Iloprost | cAMP Elevation | HEK-293 cells (human IP receptor) | 0.37 | [5] |

| Calcium Influx | HEK-293 cells (human EP1 receptor) | 0.3 | [5] | |

| Platelet Aggregation Inhibition | Human Platelets | IC50: 3.5 | [7] | |

| Treprostinil | cAMP Elevation | HEK-293 cells (human IP receptor) | 1.9 | [5] |

| cAMP Elevation | HEK-293 cells (human DP1 receptor) | 0.6 | [5] | |

| cAMP Elevation | HEK-293 cells (human EP2 receptor) | 6.2 | [5] | |

| Beraprost | cAMP Elevation | HEK-293 cells (human IP receptor) | 10.4 | [8] |

| Esuberaprost (B1248030)* | cAMP Elevation | HEK-293 cells (human IP receptor) | 0.4 | [8] |

| Cicaprost | Relaxation | Human Bronchial Preparations | pD2: 6.86 | [9] |

Esuberaprost is the active 314d isomer of beraprost.

Signaling Pathways

The primary mechanism of action for Iloprost and its analogues is the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that leads to the desired physiological effects of vasodilation and inhibition of platelet aggregation.

Canonical IP Receptor Signaling Pathway

Activation of the IP receptor predominantly leads to the coupling of the Gs alpha subunit (Gαs). This activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression that contribute to the long-term beneficial effects of these drugs.

References

- 1. Prostanoid receptors involved in the relaxation of human pulmonary vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasodilation and inhibition of platelet aggregation by prostacyclins with modified omega-side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cicaprost, an orally active prostacyclin analogue: its effects on platelet aggregation and skin blood flow in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of 16(S)-Iloprost for Vasodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core findings from early preclinical investigations into the vasodilatory properties of 16(S)-Iloprost, a stable prostacyclin analogue. The document focuses on quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for professionals in drug discovery and development.

Core Mechanism of Action: Signaling Pathway

Iloprost (B1671730) exerts its vasodilatory effects primarily by acting as a potent agonist of the prostacyclin (IP) receptor on vascular smooth muscle cells.[1] This interaction initiates a well-defined intracellular signaling cascade. Binding of Iloprost to the G-protein coupled IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). The subsequent elevation in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of vascular smooth muscle, leading to vasodilation.

Quantitative Data from Preclinical Studies

The vasodilatory potency and efficacy of this compound have been quantified in various preclinical models. The following tables summarize key findings from studies on isolated blood vessels and in vivo animal models.

Table 1: In Vitro Vasodilatory Effects of this compound on Isolated Arteries

| Tissue/Vessel | Animal Model | Pre-contraction Agent | EC50 (M) | Maximum Relaxation (Emax) (%) | Reference |

| Thoracic Aorta | Rat | Phenylephrine (B352888) (10⁻⁶ M) | 2.4 x 10⁻¹¹ | 27.1 ± 2.9 | [2][3] |

| Aortic Strips | Rabbit | Angiotensin II | Not Reported | Protective effect on acetylcholine-induced relaxation | [4] |

Table 2: Hemodynamic Effects of this compound in Animal Models

| Animal Model | Condition | Route of Administration | Dose | Effect on Mean Arterial Pressure (MAP) | Effect on Pulmonary Vascular Resistance (PVR) | Reference |

| Rat | Monocrotaline-induced Pulmonary Hypertension | Intravenous | 20 µg/kg | Not Reported | ↓ 34% | [5][6] |

| Rat | - | Intravenous | 4 ng/kg/min | ↓ 15% | ↓ 34% | [7] |

| Rabbit | Spinal Cord Ischemia Model | Intravenous | 25 ng/kg/min | Moderately hypotensive | Not Reported | [8] |

| Dog | Aortic Cross-clamping Model | Intravenous | 5-25 ng/kg/min | ↓ Proximal MAP (147±12 to 116±13 mmHg) | Not Reported | [9] |

| Rat | Pulmonary Trunk Banding | Intravenous | Not specified | ↓ | Not applicable (fixed afterload) | [10] |

Detailed Experimental Protocols

Wire Myography for Assessing Vasodilation

This protocol outlines the key steps for evaluating the vasodilatory effect of this compound on isolated arterial rings using a wire myograph.

Methodology:

-

Tissue Preparation:

-

Mounting and Equilibration:

-

Pre-contraction:

-

Dose-Response Measurement:

-

Cumulative concentrations of this compound are added to the organ bath.

-

The relaxation response is recorded for each concentration until a maximal response is achieved.

-

The data is used to construct a dose-response curve, from which the EC50 (the concentration of drug that produces 50% of the maximal response) and Emax (the maximal relaxation) are calculated.[2]

-

Measurement of Intracellular cAMP Levels

This protocol describes the general procedure for quantifying changes in intracellular cAMP in vascular smooth muscle cells following stimulation with this compound.

Methodology:

-

Cell Culture and Treatment:

-

Vascular smooth muscle cells (e.g., from rat aorta or human pulmonary artery) are cultured in appropriate media until they reach confluence.

-

The cells are then treated with varying concentrations of this compound for different time periods.[13]

-

-

Cell Lysis:

-

After treatment, the culture medium is removed, and the cells are washed.

-

A lysis buffer is added to the cells to disrupt the cell membrane and release the intracellular components, including cAMP.

-

-

cAMP Quantification:

-

The concentration of cAMP in the cell lysates is determined using a commercially available competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[5][6][14]

-

These assays are based on the principle of competition between the cAMP in the sample and a labeled cAMP for a limited number of antibody binding sites.

-

The signal generated is inversely proportional to the amount of cAMP in the sample.

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of cAMP.

-

The cAMP concentrations in the samples are calculated from the standard curve.

-

To account for variations in cell number, cAMP levels are typically normalized to the total protein concentration in each sample.

-

References

- 1. A Review of the Use of Iloprost, A Synthetic Prostacyclin, in the Prevention of Radiocontrast Nephropathy in Patients Undergoing Coronary Angiography and Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. e-century.us [e-century.us]

- 4. Iloprost maintains acetylcholine relaxations of isolated rabbit aortic strips submitted to hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hemodynamic effects of iloprost, a prostacyclin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Early protective effects of iloprost, a stable prostacyclin analog, during spinal cord ischemia in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iloprost protects the spinal cord during aortic cross-clamping in a canine model. | Semantic Scholar [semanticscholar.org]

- 10. Iloprost improves ventricular function in the hypertrophic and functionally impaired right heart by direct stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isometric Contractility Measurement of the Mouse Mesenteric Artery Using Wire Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reprocell.com [reprocell.com]

- 13. atsjournals.org [atsjournals.org]

- 14. researchgate.net [researchgate.net]

In Vitro Characterization of 16(S)-Iloprost's Anti-Platelet Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of the anti-platelet activity of 16(S)-Iloprost, a synthetic analog of prostacyclin (PGI2). Iloprost (B1671730) is a potent inhibitor of platelet aggregation, making it a valuable therapeutic agent and research tool in the fields of hemostasis, thrombosis, and cardiovascular disease.[1][2] This document details the core mechanism of action, experimental protocols for assessing its activity, and quantitative data derived from various in vitro assays.

Mechanism of Action

Iloprost exerts its anti-platelet effects by mimicking the action of endogenous prostacyclin.[1][2] The signaling cascade is initiated by the binding of Iloprost to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), on the surface of platelets.[1] This binding event triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][3] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][3]

Activated PKA phosphorylates several downstream target proteins, which ultimately results in the inhibition of platelet activation and aggregation.[1] One of the key substrates of PKA is the vasodilator-stimulated phosphoprotein (VASP).[1] Phosphorylation of VASP is associated with the inhibition of glycoprotein (B1211001) IIb/IIIa receptor activation, a critical step for platelet aggregation and fibrinogen binding.[1] By increasing cAMP, Iloprost effectively counteracts the signaling pathways initiated by various platelet agonists such as thrombin, ADP, and collagen.[4]

Below is a diagram illustrating the signaling pathway of Iloprost in platelets.

Caption: Signaling pathway of this compound in platelets.

Quantitative Data on Anti-Platelet Activity

The anti-platelet activity of this compound has been quantified through various in vitro assays. The following tables summarize key parameters.

Table 1: Receptor Binding Affinity of Iloprost Isomers to Platelet Membranes

| Isomer | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |

| This compound | 13.4 nM | 665 fmol/mg protein |

| 16(R)-Iloprost | 288 nM | 425 fmol/mg protein |

| Data from a study comparing the two stereoisomers of Iloprost.[5] |

Table 2: Inhibitory Concentration (IC50) of Iloprost in Platelet Aggregation

| Agonist | Iloprost IC50 (in PRP) | Notes |

| Collagen (low dose) | 3.6 nM | Synergistic inhibition observed with aspirin. |

| Collagen (low dose) + Aspirin | 0.5 nM | Synergistic inhibition.[6] |

| PRP: Platelet-Rich Plasma. Data from a study on the interaction of antiplatelet drugs.[6] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

This assay measures the change in light transmission through a suspension of platelets as they aggregate in response to an agonist.

Materials:

-

Freshly drawn human blood in sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution.

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

Aggregometer.

Protocol:

-

PRP and PPP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes to obtain PPP.[4]

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[4]

-

Incubation: Pre-warm PRP aliquots to 37°C. Add varying concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.[4]

-

Aggregation Measurement: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).[4] Add a platelet agonist to the cuvette to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).[7]

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in light transmission. Determine the IC50 value of Iloprost.[4]

Caption: Workflow for Light Transmission Aggregometry (LTA).

Flow Cytometry for Platelet Activation Markers

This method quantifies the expression of surface markers on activated platelets, such as P-selectin (a marker of α-granule secretion) and the activated form of integrin αIIbβ3.

Materials:

-

Washed platelets or PRP.

-

This compound stock solution.

-

Platelet agonist (e.g., thrombin).

-

Fluorescently-labeled antibodies against P-selectin (CD62P) and activated αIIbβ3 (e.g., PAC-1).

-

Flow cytometer.

Protocol:

-

Platelet Preparation: Prepare washed platelets or PRP as described previously.

-

Incubation: Pre-treat platelets with different concentrations of Iloprost or vehicle control at 37°C for a specified time (e.g., 20 minutes).[8]

-

Activation: Stimulate the platelets with an agonist (e.g., 0.01 U/mL thrombin).[8]

-

Staining: Add fluorescently-labeled antibodies to the platelet suspension and incubate in the dark at room temperature.[4]

-

Flow Cytometry Analysis: Analyze the samples using a flow cytometer to quantify the percentage of platelets positive for the activation markers and the mean fluorescence intensity.

Caption: Workflow for Flow Cytometry Analysis of Platelet Activation.

Cyclic AMP (cAMP) Measurement Assay

This assay quantifies the intracellular levels of cAMP in platelets following treatment with Iloprost.

Materials:

-

Washed platelets.

-

This compound stock solution.

-

Platelet agonist (optional, to measure inhibition of agonist-induced cAMP decrease).

-

Lysis buffer.

-

cAMP enzyme immunoassay (EIA) kit.

Protocol:

-

Platelet Treatment: Pre-treat washed platelets with different concentrations of Iloprost or vehicle control at 37°C.[8]

-

Lysis: Centrifuge the treated platelets and resuspend the pellet in lysis reagent to release intracellular cAMP.[9]

-

cAMP Measurement: Perform the cAMP measurement using a commercial EIA kit according to the manufacturer's instructions.[9]

-

Data Analysis: Calculate the concentration of cAMP in each sample based on the standard curve generated in the assay.

Conclusion

The in vitro characterization of this compound's anti-platelet activity is crucial for understanding its therapeutic potential and for its use as a research tool. The methodologies and data presented in this guide provide a comprehensive framework for assessing the potent inhibitory effects of Iloprost on platelet function. The primary mechanism of action, mediated through the IP receptor and subsequent elevation of intracellular cAMP, has been well-established through a variety of robust in vitro assays. The quantitative data underscores the high potency of the 16(S) isomer in inhibiting platelet aggregation. Researchers and drug development professionals can utilize this information to design and interpret experiments aimed at further elucidating the role of the prostacyclin pathway in platelet biology and developing novel anti-thrombotic therapies.

References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 2. What is Iloprost used for? [synapse.patsnap.com]

- 3. Iloprost Concentration-Dependently Attenuates Platelet Function and Apoptosis by Elevating PKA Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 16(S)-Iloprost in In Vitro Platelet Aggregation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction